1-methyl-3-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-1,2-dihydropyrazin-2-one
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Overview
Description
1-methyl-3-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-1,2-dihydropyrazin-2-one is a complex organic compound that features a unique combination of benzimidazole, azetidine, and pyrazinone moieties
Preparation Methods
The synthesis of 1-methyl-3-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the benzimidazole core, which is achieved through the condensation of o-phenylenediamine with formic acid or its equivalents . The azetidine ring is then introduced via cyclization reactions involving suitable precursors . Finally, the pyrazinone moiety is incorporated through a series of nucleophilic substitution reactions . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
1-methyl-3-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Scientific Research Applications
1-methyl-3-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-1,2-dihydropyrazin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-3-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors . The benzimidazole moiety is known to interact with DNA and proteins, potentially leading to the inhibition of key biological processes . The azetidine and pyrazinone rings may contribute to the compound’s overall activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
1-methyl-3-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-1,2-dihydropyrazin-2-one can be compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds share the benzimidazole core and exhibit similar biological activities.
Azetidine derivatives:
Pyrazinone derivatives: These compounds are studied for their diverse pharmacological properties and potential therapeutic uses.
The uniqueness of this compound lies in its combination of these three distinct moieties, which may result in synergistic effects and enhanced biological activity .
Properties
IUPAC Name |
1-methyl-3-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-11-18-13-5-3-4-6-14(13)21(11)12-9-20(10-12)15-16(22)19(2)8-7-17-15/h3-8,12H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNLBRMQYCVDPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C4=NC=CN(C4=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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